![molecular formula C21H16N4O B5108974 3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5108974.png)
3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one
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Overview
Description
3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one, also known as DPP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzimidazole derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one is not fully understood. However, studies have suggested that it works by inhibiting various cellular pathways involved in cancer growth and inflammation. 3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one has been reported to inhibit the activity of enzymes such as phosphodiesterase and tyrosine kinase, which are involved in cell signaling pathways. It also induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one has been shown to have various biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. 3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one also modulates the immune system by suppressing the production of pro-inflammatory cytokines and enhancing the activity of natural killer cells. In addition, it has been reported to have analgesic and anti-anxiety effects.
Advantages and Limitations for Lab Experiments
3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. 3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one has also been shown to be stable under various conditions, which makes it suitable for long-term experiments. However, 3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one has some limitations as well. It is relatively expensive compared to other compounds, and its solubility in aqueous solutions is limited.
Future Directions
There are several future directions for the research on 3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one. One of the potential applications of 3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects, and further studies could explore its potential as a therapeutic agent for these diseases. Another direction for future research is to investigate the pharmacokinetics and pharmacodynamics of 3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one in vivo. This could help to determine the optimal dosage and administration route for 3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one in clinical settings. Finally, further studies could explore the potential of 3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one as a lead compound for the development of new drugs with improved activity and selectivity.
In conclusion, 3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one is a synthetic compound that has shown promising results in various scientific research applications. Its potential therapeutic applications in cancer, inflammation, and neurological disorders make it an attractive target for further research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one have been discussed in this paper.
Synthesis Methods
The synthesis of 3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one involves the reaction of 2-aminobenzimidazole with 3,4-dimethylphenylacetic acid and 2-chloropyrido[3',4':5,6]pyrimidine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by recrystallization to obtain pure 3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one.
Scientific Research Applications
3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. 3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. In addition, 3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
5-(3,4-dimethylphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c1-13-7-8-15(11-14(13)2)24-10-9-18-16(20(24)26)12-22-21-23-17-5-3-4-6-19(17)25(18)21/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCJPGYWKWOJDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC5=CC=CC=C5N34)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one |
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